2,3-Dichloro-N-phénylmaléimide

Vue d'ensemble

Description

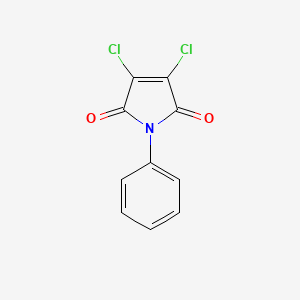

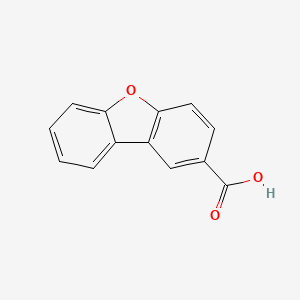

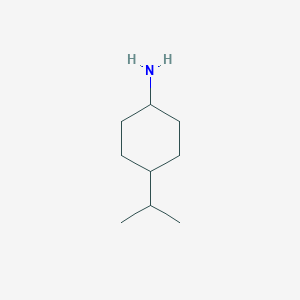

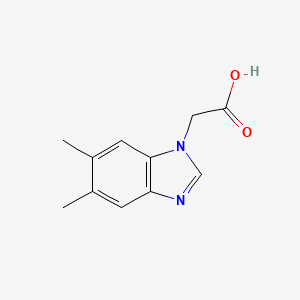

2,3-Dichloro-N-phenylmaleimide is an organic compound with the molecular formula C10H5Cl2NO2. It is a derivative of maleimide, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a phenyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .

Applications De Recherche Scientifique

2,3-Dichloro-N-phenylmaleimide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Fluorescence Probes: Maleimide derivatives, including 2,3-Dichloro-N-phenylmaleimide, are used as fluorescence probes in energy transfer investigations.

Biologically Active Molecules: Incorporated into biologically active molecules for research in medicinal chemistry.

Polymer Chemistry: Used in the synthesis of polymers with specific properties.

Mécanisme D'action

Target of Action

It is known that the compound can be used to synthesize various derivatives , which may interact with different biological targets.

Mode of Action

It is known that the compound can be prepared from the reaction between 2,3-dichloromaleic anhydride and aniline

Biochemical Pathways

It is known that the compound can be used to synthesize various derivatives , which may affect different biochemical pathways.

Result of Action

It is known that the compound can be used to synthesize various derivatives , which may have different molecular and cellular effects.

Action Environment

It is known that the compound is a solid at room temperature , which suggests that it might be stable under normal environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-phenylmaleimide can be synthesized through the reaction of 2,3-dichloromaleic anhydride with aniline. The reaction typically involves the following steps :

Reaction with Aniline: 2,3-Dichloromaleic anhydride is reacted with aniline in the presence of a suitable solvent, such as ethanol, under reflux conditions. This reaction yields 2,3-dichloro-N-phenylmaleimide.

Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or nitromethane, to obtain pure 2,3-dichloro-N-phenylmaleimide.

Industrial Production Methods

The industrial production of 2,3-Dichloro-N-phenylmaleimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous addition of aniline to the reaction mixture, followed by refluxing and dehydration, is a common practice in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dichloro-N-phenylmaleimide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 3 positions can be substituted by other nucleophiles, such as thiols, to form derivatives like N-phenyl-2,3-dithiomaleimide.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted maleimides.

Common Reagents and Conditions

Thiols: Used in substitution reactions to replace chlorine atoms.

Ethanol: Common solvent for reactions involving 2,3-Dichloro-N-phenylmaleimide.

Sodium Azide: Used in the Staudinger reaction to form triphenylphosphoranamino derivatives.

Major Products

N-phenyl-2,3-dithiomaleimide: Formed by the substitution of chlorine atoms with thiols.

Triphenylphosphoranamino Derivatives: Formed through the Staudinger reaction with sodium azide.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-phenylmaleimide: Lacks the chlorine atoms at the 2 and 3 positions.

2,3-Dibromo-N-phenylmaleimide: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

2,3-Dichloro-N-phenylmaleimide is unique due to the presence of chlorine atoms at the 2 and 3 positions, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Propriétés

IUPAC Name |

3,4-dichloro-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLKFADFZAWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347098 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3876-05-9 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,3-Dichloro-N-phenylmaleimide in organic synthesis?

A1: 2,3-Dichloro-N-phenylmaleimide serves as a valuable building block in organic synthesis. Notably, it plays a crucial role in synthesizing 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones [, ]. These heterocyclic compounds, containing the quinoxaline core, hold significant interest due to their diverse biological activities, making them attractive targets for medicinal chemistry and drug discovery.

Q2: What is the significance of cyclic imides in pharmaceutical research?

A2: Cyclic imides, characterized by the -CO-N(R)-CO- group, exhibit promising therapeutic potential due to their accessibility and favorable yields in synthesis []. These compounds demonstrate a wide range of biological activities including sedative, hypnotic, hypotensive, carcinostatic, antimitotic, and antinociceptive effects []. This versatility makes them valuable starting points for developing new drugs with potential applications in various therapeutic areas.

Q3: Are there any advantages to using microwave-assisted synthesis for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione?

A3: Yes, one study highlights the use of a microwave reactor for the synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione []. Microwave-assisted synthesis often leads to faster reaction times, increased yields, and improved purity compared to conventional heating methods. This approach aligns with the increasing demand for more efficient and environmentally friendly synthetic strategies in organic chemistry.

Q4: Why is there interest in developing new synthetic methods for drugs and pharmaceuticals?

A4: The continuous pursuit of novel drug candidates stems from the need for more effective treatments, reduced costs, and minimized side effects []. Developing new synthetic routes and optimizing existing ones can significantly impact these factors. Efficient synthesis translates to lower production costs, while discovering new reaction pathways can lead to novel drug candidates with improved pharmacological profiles and fewer adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)